molecular formula C17H14ClF3N4O2 B3035701 3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine CAS No. 338407-57-1

3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

Cat. No.: B3035701
CAS No.: 338407-57-1
M. Wt: 398.8 g/mol
InChI Key: CTJNKCXRNOBNKG-UHFFFAOYSA-N
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Description

3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H14ClF3N4O2 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives demonstrate a wide range of biological activities due to their structural diversity and ability to engage in multiple chemical interactions. These compounds have been explored for antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, among others, highlighting their potential in drug development and therapeutic applications. The synthesis and characterization of such derivatives are crucial for advancing research in organic and medicinal chemistry, providing pathways to novel therapeutic agents (Ohloblina, 2022; Ferreira et al., 2013).

Environmental Impact of Related Compounds

The environmental fate and impact of organochlorine compounds, which share some chemical affinity with the compound , have been extensively studied. These studies focus on the toxicological effects of such compounds on aquatic life and their persistence in the environment. Understanding the environmental behavior of chlorinated organic compounds, including their degradation pathways and potential for bioaccumulation, is essential for assessing ecological risks and developing strategies to mitigate environmental contamination (Krijgsheld & Gen, 1986).

Properties

IUPAC Name

3-chloro-2-[(3,4-dimethoxyphenyl)-(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2/c1-26-12-4-3-9(5-13(12)27-2)14(16-23-8-24-25-16)15-11(18)6-10(7-22-15)17(19,20)21/h3-8,14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJNKCXRNOBNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
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3-Chloro-2-((3,4-dimethoxyphenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.